Penicilloic V Acid
Overview
Description
Penicilloic V Acid is a degradation product of Penicillin V, a widely used antibiotic. Penicillin V, also known as phenoxymethylpenicillin, is a member of the beta-lactam family of antibiotics. This compound is formed when the beta-lactam ring of Penicillin V is hydrolyzed, typically by the action of beta-lactamase enzymes. This compound is significant in the study of antibiotic resistance and hypersensitivity reactions.
Mechanism of Action
Target of Action
Penicilloic V Acid, also known as Phenoxymethylpenicillin, primarily targets penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Mode of Action
Phenoxymethylpenicillin inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The result is a weakened bacterial cell wall, leading to cell lysis .
Biochemical Pathways
The biosynthesis of penicillin begins with the non-ribosomal condensation of three amino acids: l-α(alpha)-aminoadipic acid, l-cysteine, and l-valine, which constitute the tripeptide δ(delta)-l (α[alpha]-aminoadipyl)-l-cysteinyl-d-valine (ACV) . The inhibition of the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls by Phenoxymethylpenicillin disrupts this pathway, leading to cell death .
Pharmacokinetics
Phenoxymethylpenicillin has a bioavailability of approximately 60% . It is metabolized in the liver, and about 35-70% of an oral dose is metabolized to penicilloic acid, an inactive metabolite . The elimination half-life is 30–60 minutes, and it is excreted via the kidneys .
Result of Action
The primary result of Phenoxymethylpenicillin’s action is bacterial cell death . By inhibiting the synthesis of the bacterial cell wall, the bacteria are unable to maintain their structural integrity, leading to cell lysis . This makes Phenoxymethylpenicillin effective against a range of bacterial infections .
Action Environment
The efficacy and stability of Phenoxymethylpenicillin can be influenced by various environmental factors. For instance, it is relatively stable to gastric acid, allowing it to be administered orally . The presence of beta-lactamase, an enzyme produced by some bacteria, can hydrolyze the lactam ring of phenoxymethylpenicillin, rendering it inactive . Therefore, the presence of beta-lactamase-producing bacteria in the environment can impact the efficacy of Phenoxymethylpenicillin.
Biochemical Analysis
Biochemical Properties
Penicilloic V Acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, primarily through the action of a beta-lactamase . These interactions are crucial for the hydrolytic opening of the lactam ring, a key step in the formation of this compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The hypersensitivity caused by penicillins is primarily due to this compound, which serves as a hapten to cause an immune reaction .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is primarily associated with the hydrolytic opening of the lactam ring .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Penicilloic V Acid can be synthesized through the hydrolysis of Penicillin V. The hydrolysis process involves breaking the beta-lactam ring of Penicillin V using water or hydroxide ions. This reaction can be catalyzed by beta-lactamase enzymes or can occur under acidic or basic conditions. The reaction typically proceeds as follows: [ \text{Penicillin V} + \text{H}_2\text{O} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of immobilized beta-lactamase enzymes to catalyze the hydrolysis of Penicillin V. This method is preferred due to its efficiency and the ability to control reaction conditions to maximize yield.
Chemical Reactions Analysis
Types of Reactions: Penicilloic V Acid undergoes several types of chemical reactions, including:
Hydrolysis: The primary reaction leading to its formation.
Oxidation: this compound can be oxidized to form various oxidation products.
Substitution: The carboxylic acid group in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Hydrolysis: Water or hydroxide ions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as alcohols, amines, or halides.
Major Products Formed:
Hydrolysis: this compound.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Penicilloic V Acid has several applications in scientific research:
Chemistry: Used as a model compound to study the hydrolysis of beta-lactam antibiotics and the action of beta-lactamase enzymes.
Biology: Studied for its role in antibiotic resistance mechanisms and its interactions with bacterial enzymes.
Medicine: Investigated for its role in hypersensitivity reactions to penicillin antibiotics.
Industry: Used in the development of beta-lactamase inhibitors and in the production of semi-synthetic antibiotics.
Comparison with Similar Compounds
Penicilloic V Acid is similar to other penicilloic acids derived from different penicillin antibiotics. Some of the similar compounds include:
Penicilloic G Acid: Derived from Penicillin G.
Penicilloic F Acid: Derived from Penicillin F.
Penicilloic N Acid: Derived from Penicillin N.
Uniqueness: this compound is unique due to its specific origin from Penicillin V, which has a phenoxymethyl group. This structural difference can influence its reactivity and interactions with enzymes compared to other penicilloic acids.
Properties
IUPAC Name |
2-[carboxy-[(2-phenoxyacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S/c1-16(2)12(15(22)23)18-13(25-16)11(14(20)21)17-10(19)8-24-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTUHYOOCYRLJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)COC2=CC=CC=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909263 | |
Record name | 2-{Carboxy[(1-hydroxy-2-phenoxyethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049-84-9, 1049-83-8 | |
Record name | 2-Thiazolidineacetic acid, 4-carboxy-5,5-dimethyl-alpha-((phenoxyacetyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001049849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC163496 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC74505 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74505 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-{Carboxy[(1-hydroxy-2-phenoxyethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.